(R)-3-Iodo-1-methyl-piperidine

Description

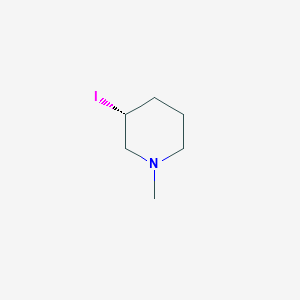

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R)-3-iodo-1-methylpiperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN/c1-8-4-2-3-6(7)5-8/h6H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELOUGOZFCNFEG-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H](C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for R 3 Iodo 1 Methyl Piperidine and Analogs

Strategic Approaches to Stereoselective Piperidine (B6355638) Synthesis

The development of efficient and highly stereoselective methods for constructing the chiral piperidine ring is a central goal in organic chemistry. acs.org Key strategies include leveraging the existing chirality of natural molecules, employing removable chiral auxiliaries to direct transformations, and utilizing sophisticated asymmetric catalytic systems.

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-lysine, are particularly valuable precursors for piperidine synthesis due to their inherent chirality and functional groups that can be elaborated into the heterocyclic ring. scispace.comcapes.gov.br

One established approach involves the transformation of L-lysine into key intermediates like Δ¹-piperideine, which serves as a common precursor in the biosynthesis of numerous piperidine alkaloids. rsc.org Synthetic chemists have mimicked this biosynthetic pathway. For instance, Shono and co-workers demonstrated that anodic oxidation of derivatives derived from L-lysine can furnish key piperidine intermediates. whiterose.ac.uk Another strategy involves the Henry–Nef reaction, providing a versatile route to 2-substituted piperidine alkaloids from chiral precursors. documentsdelivered.comresearchgate.net These methods capitalize on the pre-existing stereocenter of the starting material to establish the stereochemistry of the final piperidine product.

Key Features of Chiral Pool Synthesis:

| Feature | Description |

|---|---|

| Starting Materials | Readily available natural products (e.g., amino acids, sugars). |

| Stereocontrol | Chirality is transferred from the starting material to the product. |

| Advantages | Access to enantiopure products, often cost-effective. |

| Limitations | Structural diversity is limited by the available chiral pool. |

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired chiral center is created, the auxiliary is removed. This approach offers high levels of stereocontrol and is widely used in the synthesis of complex molecules.

Carbohydrate-based auxiliaries, such as D-arabinopyranosylamine, have proven effective in the stereoselective synthesis of piperidine derivatives. cdnsciencepub.comresearchgate.net In one example, a domino Mannich–Michael reaction between Danishefsky's diene and an aldimine derived from a carbohydrate auxiliary yields N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com These intermediates can be further functionalized; for example, a subsequent conjugate cuprate (B13416276) addition can install a substituent at the C6 position, leading to 2,6-cis-substituted piperidinones. cdnsciencepub.com Phenylglycinol-derived oxazolopiperidone lactams are another class of versatile intermediates that allow for the regio- and stereocontrolled introduction of substituents onto the piperidine ring. researchgate.net

This methodology has been successfully applied to the solid-phase combinatorial synthesis of piperidine derivatives, where an immobilized galactose auxiliary directs the stereoselective formation of dehydropiperidinones. aminer.org The use of chiral auxiliaries has also enabled the asymmetric synthesis of various piperidine alkaloids, including (-)-coniine (B1195747) and (-)-solenopsin A. researchgate.netacs.org

Asymmetric catalysis is a powerful and efficient strategy for synthesizing chiral compounds, as a small amount of a chiral catalyst can generate a large quantity of an enantiomerically enriched product. acs.org Various catalytic systems have been developed for the enantioselective synthesis of piperidines.

Rhodium-catalyzed asymmetric carbometalation offers a route to enantioenriched 3-substituted piperidines from pyridine (B92270) and arylboronic acids. nih.gov This method involves the partial reduction of pyridine, followed by a key Rh-catalyzed asymmetric reductive Heck reaction to furnish 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. nih.gov

Iridium-catalyzed cyclocondensation of amino alcohols and aldehydes provides access to 3,4-disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov This modular approach benefits from broad functional group tolerance. nih.gov Furthermore, chiral phosphoric acid catalysts have been employed to promote intramolecular asymmetric aza-Michael cyclizations, yielding 3-spiropiperidines with high enantiomeric ratios. rsc.org Other notable catalytic methods include the enantioselective [4+2] annulation of imines with allenes catalyzed by chiral phosphines and the asymmetric reduction of α-azido aryl ketones, which serves as a key step in a route to substituted piperidines. acs.orgresearchgate.net

| Catalytic System | Reaction Type | Substrates | Typical Enantioselectivity (ee/er) | Reference |

|---|---|---|---|---|

| Rhodium / Chiral Ligand | Asymmetric Reductive Heck | Dihydropyridines, Boronic Acids | High (e.g., 99% ee) | nih.gov |

| Iridium / Chiral Ligand | Cyclocondensation | Amino alcohols, Aldehydes | High (e.g., >99% es) | nih.gov |

| Chiral Phosphine (B1218219) | [4+2] Annulation | Imines, Allenes | Good to Excellent (e.g., 98% ee) | acs.org |

| Chiral Phosphoric Acid | Aza-Michael Cyclization | N-Cbz-protected 1-amino-hex-5-enes | High (e.g., 96:4 er) | rsc.org |

Introduction of the Iodine Moiety via Directed Methods

Once the chiral piperidine core is established, the next critical step is the introduction of the iodine atom at the desired position. This can be achieved through various halogenation procedures, with methods involving hypervalent iodine reagents being particularly noteworthy for their mildness and versatility.

The direct, selective C-H iodination of a saturated heterocycle like piperidine can be challenging. However, several strategies can be envisioned. One approach is the intramolecular C-H amination under iodine catalysis, which proceeds via radical C-H functionalization and subsequent C-N bond formation. iciq.orgacs.orgscispace.com While this method forms the piperidine ring and a C-N bond, the mechanism involves radical intermediates and iodine-containing species that highlight the potential for iodine-mediated C-H functionalization. acs.orgscispace.com

For a pre-formed piperidine ring, functional group conversion is a more common strategy. For example, a hydroxyl group at the 3-position, which can be installed stereoselectively, could be converted into a good leaving group (e.g., tosylate or mesylate) and subsequently displaced by an iodide nucleophile. Alternatively, an amino group at the 3-position could be transformed into an iodo group via a Sandmeyer-type reaction.

Hypervalent iodine reagents have emerged as powerful, environmentally benign, and versatile tools in modern organic synthesis. nih.govacs.orgorganic-chemistry.org These compounds, which feature an iodine atom in a higher-than-normal oxidation state (+3 or +5), are excellent electrophiles and mild oxidizing agents. organic-chemistry.orgillinois.edu

Iodonium salts (Ar₂IX) and other λ³-iodanes are particularly relevant for carbon-heteroatom bond formation. acs.orgillinois.edu While often used for arylation, vinylation, or alkynylation, their reactivity can be harnessed for iodination. For example, the reaction of PhI(OAc)₂ with I₂ in situ generates IOAc, a Suarez-type reagent capable of forming C-I bonds. nih.gov The fundamental feature of these reagents is the highly polarized three-center-four-electron (3c-4e) bond, which makes the iodine center highly electrophilic and facilitates the transfer of its ligands. acs.orgillinois.edu

In the context of synthesizing (R)-3-Iodo-1-methyl-piperidine, a hypervalent iodine reagent could be used in several ways. For instance, in the difunctionalization of an alkene precursor, a gold(I)-catalyzed oxidative amination using an iodine(III) oxidizing agent can simultaneously form the N-heterocycle and install a functional group that could be later converted to iodide. nih.gov More directly, certain hypervalent iodine(III) reagents can act as formal "I⁺" equivalents, although their primary use is often in mediating other transformations like azidation or trifluoromethylation. acs.org The development of methods using these reagents for direct C(sp³)-H iodination remains an active area of research.

Stereocontrolled N-Methylation and C3-Iodination Pathways for Piperidine Derivatives

The synthesis of this compound necessitates careful consideration of the sequence of N-methylation and C3-iodination to ensure the retention of the desired stereochemistry at the C3 position. A common and effective strategy involves a multi-step pathway starting from a commercially available chiral precursor, such as (R)-1-Boc-3-hydroxypiperidine. This approach allows for the stereocontrolled introduction of the iodo group and subsequent N-methylation.

One plausible synthetic route begins with the protection of the piperidine nitrogen, most commonly with a tert-butoxycarbonyl (Boc) group, to prevent its interference in subsequent reactions. The hydroxyl group at the C3 position can then be converted to an iodo group with inversion of configuration using well-established methodologies like the Mitsunobu or Appel reactions.

The Mitsunobu reaction , a versatile method for converting alcohols to a variety of functional groups, proceeds with a clean S_N2 inversion of stereochemistry. nih.govorganic-chemistry.orgwikipedia.org This is particularly advantageous for the synthesis of chiral compounds. In this context, (R)-1-Boc-3-hydroxypiperidine can be treated with triphenylphosphine (B44618) (PPh₃), a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), and a source of iodide, like methyl iodide (CH₃I) or zinc iodide (ZnI₂). The reaction proceeds through an oxyphosphonium intermediate, which is then displaced by the iodide nucleophile, resulting in the formation of (S)-1-Boc-3-iodopiperidine with the desired inverted stereochemistry.

Similarly, the Appel reaction provides another route for the conversion of alcohols to alkyl halides with inversion of configuration. wikipedia.orgorganic-chemistry.orgchem-station.com This reaction typically employs triphenylphosphine and a tetrahalomethane. For iodination, carbon tetraiodide (CI₄) or a combination of iodine and triphenylphosphine can be utilized. nrochemistry.com The reaction of (R)-1-Boc-3-hydroxypiperidine under Appel conditions would also be expected to yield (S)-1-Boc-3-iodopiperidine.

Once the iodo group is in place with the correct stereochemistry, the subsequent step is the N-methylation of the piperidine ring. This is typically achieved after the removal of the Boc protecting group under acidic conditions. The resulting (S)-3-iodopiperidine can then be N-methylated using various methods. The Eschweiler-Clarke reaction , which involves treatment with formaldehyde (B43269) and formic acid, is a classic and effective method for the methylation of secondary amines. soton.ac.uk Alternatively, reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride (B8407120) can be employed.

An alternative strategy would be to perform the N-methylation prior to the iodination. Starting with (R)-3-hydroxypiperidine, N-methylation could be carried out first to yield (R)-1-methyl-3-hydroxypiperidine. Subsequent iodination of the hydroxyl group would then need to be performed under conditions that ensure inversion of configuration to arrive at the desired (S)-3-Iodo-1-methyl-piperidine.

| Step | Reaction | Reagents and Conditions | Expected Outcome | Stereochemistry |

| 1 | Protection | (R)-3-hydroxypiperidine, (Boc)₂O, base | (R)-1-Boc-3-hydroxypiperidine | R |

| 2 | Iodination (Mitsunobu) | PPh₃, DEAD/DIAD, CH₃I or ZnI₂ | (S)-1-Boc-3-iodopiperidine | S (Inversion) |

| 3 | Deprotection | TFA or HCl in a suitable solvent | (S)-3-iodopiperidine | S |

| 4 | N-Methylation | HCHO, HCOOH (Eschweiler-Clarke) | (S)-3-Iodo-1-methyl-piperidine | S |

Regioselective Synthesis of 3-Substituted Iodopiperidines

The regioselective introduction of a substituent at the C3 position of the piperidine ring is a critical aspect of the synthesis of this compound and its analogs. When starting with an unsubstituted or differently substituted piperidine ring, achieving selective functionalization at the C3 position over other positions (C2 and C4) can be challenging.

Direct C-H activation and functionalization of the piperidine ring is an area of active research. While methods for the β-arylation of N-Boc-piperidines have been reported, direct and selective C3-iodination of an N-alkyl piperidine is less common. rsc.org

A more established and predictable approach to ensure C3-substitution is to start with a precursor that already possesses a functional group at the desired position. As discussed in the previous section, the use of commercially available and enantiomerically pure 3-hydroxypiperidine (B146073) derivatives is a highly effective strategy. This precursor dictates the position of the subsequent iodination reaction, thus ensuring the regioselectivity of the synthesis.

Recent advancements have also explored radical-based direct C-H iodination protocols for various nitrogen-containing heterocycles. nih.govrsc.org For instance, methods for the regioselective C3 iodination of quinolines have been developed. nih.gov While the direct application of these methods to piperidines may require significant optimization due to the differences in the electronic properties of the rings, they represent a potential future direction for the regioselective synthesis of 3-iodopiperidines.

| Starting Material | Method | Key Features |

| (R)-3-Hydroxypiperidine | Functional group transformation (e.g., Mitsunobu, Appel) | High regioselectivity dictated by the starting material; stereocontrol is a key consideration. |

| Substituted Pyridines | Reduction followed by functionalization | Provides access to a wide range of substituted piperidines, but achieving specific C3-iodination can be multi-step. |

| Acyclic Precursors | Ring-closing metathesis, intramolecular amination | Allows for the construction of the piperidine ring with pre-installed functional groups for further elaboration. |

Protective Group Strategies in the Synthesis of Chiral Iodopiperidines

The use of protecting groups is fundamental in the multi-step synthesis of complex molecules like this compound to ensure chemoselectivity and prevent unwanted side reactions. wikipedia.org The choice of the protecting group for the piperidine nitrogen is critical, as it must be stable under the conditions of C3-iodination and be readily removable without affecting the newly introduced iodo group or the stereocenter.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions, including those employed in many iodination reactions. creative-peptides.com It is typically introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is stable to nucleophilic attack and basic conditions. The Boc group can be readily removed under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent, which are conditions that are generally compatible with the stability of the iodo-substituted piperidine. The use of the Boc group is well-documented in the synthesis of chiral piperidine derivatives, including (R)-1-Boc-3-hydroxypiperidine. nih.govnih.gov

Other protecting groups for the piperidine nitrogen include the benzyloxycarbonyl (Cbz) group , which is stable to acidic and basic conditions but can be removed by catalytic hydrogenation. However, the conditions for hydrogenation might lead to the reduction of the C-I bond, making the Cbz group less ideal for the synthesis of iodopiperidines.

The stability of the chosen protecting group during the iodination step is paramount. For instance, during a Mitsunobu or Appel reaction, the protecting group must not react with the phosphine reagents or the iodide source. The Boc group generally fulfills this requirement.

| Protecting Group | Introduction Reagent | Removal Conditions | Stability during Iodination |

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic (TFA, HCl) | Generally stable |

| Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Catalytic Hydrogenation | Potentially unstable C-I bond |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Basic (e.g., piperidine) | Generally stable |

| Trityl (Triphenylmethyl) | Trityl chloride | Mild acid, hydrogenolysis | Generally stable |

Exploration of R 3 Iodo 1 Methyl Piperidine As a Versatile Chiral Synthetic Intermediate

Metal-Catalyzed Cross-Coupling Reactions of Iodopiperidines

The carbon-iodine bond at the C3 position of the piperidine (B6355638) ring is well-suited for participation in metal-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation. nobelprize.org These reactions allow for the direct attachment of various organic fragments to the piperidine core.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. nih.gov In the context of iodopiperidines, these reactions enable the introduction of aryl, vinyl, and alkyl groups at the C3 position. The general mechanism for many of these couplings, such as the Suzuki and Negishi reactions, involves a catalytic cycle that includes oxidative addition of the iodo-piperidine to a Pd(0) complex, followed by transmetalation with an organometallic reagent (e.g., organoboron or organozinc) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nobelprize.org

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, and reaction conditions. rsc.org The tolerance of these reactions to a wide variety of functional groups makes them particularly useful in the synthesis of complex molecules. nobelprize.org For instance, the Suzuki-Miyaura coupling can be employed to connect aryl or heteroaryl moieties to the C3 position of the piperidine ring, a common structural motif in pharmacologically active compounds. frontierspecialtychemicals.com

Cobalt-Catalyzed Cross-Coupling with Organometallic Reagents

As an economical and less toxic alternative to precious metals, cobalt catalysis has emerged as a powerful tool for cross-coupling reactions. researchgate.net Cobalt-catalyzed cross-coupling of 3-iodopiperidines with Grignard reagents provides an efficient and chemoselective pathway to functionalize the piperidine scaffold. nih.govresearchgate.net This methodology has been successfully applied to the synthesis of a variety of 3- and 4-substituted piperidines. researchgate.net

A key feature of some cobalt-catalyzed cross-couplings is the involvement of radical intermediates. nih.gov This mechanistic pathway was confirmed through radical clock experiments. For example, when a disubstituted 3-iodopiperidine (B59508) containing an O-allyl group was subjected to cobalt-catalyzed coupling conditions with phenylmagnesium bromide, an exclusive formation of a bicyclic product was observed, indicating the trapping of a radical intermediate. nih.gov This method was notably used as the key step in a concise synthesis of the antipsychotic agent (±)-preclamol. nih.govnih.gov

Table 1: Examples of Cobalt-Catalyzed Cross-Coupling of N-Boc-3-iodopiperidine with Aryl Grignard Reagents researchgate.net

| Entry | Aryl Grignard Reagent | Catalyst System | Yield (%) |

|---|---|---|---|

| 1 | Phenylmagnesium bromide | CoCl₂ / TMCD | 85 |

| 2 | 4-Methoxyphenylmagnesium bromide | CoCl₂ / TMCD | 90 |

| 3 | 2-Thienylmagnesium bromide | CoCl₂ / TMCD | 75 |

| 4 | m-Methoxyphenylmagnesium bromide | CoCl₂ / TMCD | 88 |

Nucleophilic Displacement Reactions at the Iodine-Bearing Stereocenter

The iodine atom at the C3 position serves as a good leaving group, enabling nucleophilic substitution reactions. Given that the iodine is attached to a secondary carbon stereocenter, these reactions can proceed via S(_N)2 or S(_N)1 mechanisms, depending on the nucleophile, solvent, and reaction conditions.

In a typical S(_N)2 reaction, the incoming nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of the stereochemical configuration at the C3 center. nih.govyoutube.com This stereospecificity is highly valuable for controlling the three-dimensional structure of the target molecule. A strong, non-bulky nucleophile and a polar aprotic solvent would favor the S(_N)2 pathway. Conversely, conditions that favor carbocation formation, such as a weak nucleophile and a polar protic solvent, could lead to an S(_N)1 mechanism, which would result in racemization, yielding a mixture of both (R) and (S) products. youtube.com The steric hindrance around the tertiary carbon can retard a concerted S(_N)2 reaction, making ionizing S(_N)1 pathways more competitive. nih.gov

Radical-Mediated Functionalizations and Cyclizations

The carbon-iodine bond in (R)-3-Iodo-1-methyl-piperidine can be homolytically cleaved to generate a carbon-centered radical at the C3 position. This radical intermediate can then participate in a variety of functionalization and cyclization reactions. These reactions are often initiated by radical initiators like AIBN in the presence of a reagent such as tributyltin hydride. princeton.edu

Once formed, the C3-piperidyl radical can be trapped by various radical acceptors or undergo intramolecular cyclization if a suitable unsaturated moiety is present elsewhere in the molecule. princeton.edunih.gov For instance, if the nitrogen atom were functionalized with an allyl or propargyl group, a 5-exo-trig or 5-exo-dig radical cyclization could occur, respectively, to form bicyclic nitrogen heterocycles. The regioselectivity of such cyclizations is generally governed by Baldwin's rules. The involvement of radical intermediates has also been demonstrated in certain metal-catalyzed reactions, such as the cobalt-catalyzed couplings mentioned previously. nih.gov

Derivatization of the Piperidine Nitrogen Atom

The nitrogen atom in this compound is a tertiary amine, making it a nucleophilic and basic center. Its most common reaction is quaternization, where it reacts with an alkylating agent, such as methyl iodide or phenacyl halides, to form a quaternary ammonium (B1175870) salt. cdnsciencepub.com This reaction introduces a positive charge on the nitrogen atom and adds a new substituent. The stereochemical outcome of quaternization on substituted piperidines can be complex, with the incoming alkylating agent attacking from either the axial or equatorial face of the molecule, leading to potential diastereomers. researchgate.net For example, N-methylation often shows a preference for axial attack, while N-phenacylation may proceed via equatorial attack. cdnsciencepub.com

Transformations at the C3 Position of the Piperidine Ring

Beyond the coupling and substitution reactions already discussed, the C3 position can undergo other transformations. One important class of reactions is elimination. In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction, where a proton from either C2 or C4 is abstracted simultaneously with the departure of the iodide leaving group. msu.edudalalinstitute.com This process results in the formation of a double bond within the piperidine ring, yielding a tetrahydropyridine (B1245486) derivative.

The regioselectivity of the elimination (formation of the Δ² or Δ³ double bond) is dictated by the Zaitsev or Hofmann rule, depending on the steric bulk of the base and the substrate. For an E2 reaction, a key stereoelectronic requirement is an anti-periplanar arrangement of the proton being removed and the leaving group. dalalinstitute.com Under conditions favoring an E1 mechanism (e.g., heat, weak base, ionizing solvent), a carbocation intermediate would form at C3, followed by proton removal to form the alkene. libretexts.org

Mechanistic Insights and Computational Investigations of Chiral Iodopiperidine Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Iodopiperidine Synthesis

The synthesis of stereochemically defined piperidines, such as (R)-3-Iodo-1-methyl-piperidine, is a significant objective in medicinal and organic chemistry due to the prevalence of the piperidine (B6355638) scaffold in bioactive molecules. nih.gov Achieving high stereoselectivity requires a deep understanding of the underlying reaction mechanisms. Various strategies have been developed for the stereoselective synthesis of substituted piperidines, and their mechanistic principles can be extended to the formation of chiral iodopiperidines.

Common approaches rely on asymmetric induction, where chirality is introduced using one of three main methods: the chiral pool-based approach (internal induction), the use of chiral auxiliaries (relayed induction), or asymmetric catalysis (external induction). ru.nlresearchgate.net For instance, stereoselective Mannich reactions are frequently employed to construct the piperidine core, where the stereochemical outcome is rationalized by analyzing the transition states of the reaction. ru.nlresearchgate.net

Another powerful method involves the asymmetric dearomatization of pyridines. A chemo-enzymatic approach, for example, can use an amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into precisely stereo-defined piperidines. nih.gov The mechanism of such enzymatic reactions dictates the final stereochemistry at the C-3 position. Gold-catalyzed cyclization of N-homopropargyl amides represents another modern approach, proceeding through a cyclic imidate intermediate which, after reduction and a spontaneous Ferrier rearrangement, yields highly substituted piperidinols with excellent diastereoselectivity. nih.gov The stereochemistry in these reactions is controlled during the ring formation step.

While specific mechanisms for the direct iodination to form this compound are highly substrate and reagent-dependent, the principles from these analogous syntheses are applicable. The stereochemical control would likely be established during a key C-C or C-N bond-forming step that creates the chiral center, or through a stereospecific functional group transformation on a pre-existing chiral piperidine precursor.

Table 1: Comparison of Stereoselective Synthesis Strategies for Chiral Piperidines

| Synthetic Strategy | Mechanistic Principle | Source of Stereocontrol | Typical Application |

|---|---|---|---|

| Asymmetric Mannich Reaction | Formation of a C-C bond between an imine and an enol or enolate. ru.nlresearchgate.net | Chiral amine, chiral auxiliary, or chiral catalyst. ru.nl | Construction of 2,3- or 2,6-substituted piperidines. researchgate.net |

| Chemo-Enzymatic Dearomatization | Enzymatic reduction of an enamine or imine intermediate. nih.gov | Stereospecificity of the enzyme (e.g., ene imine reductase). nih.gov | Synthesis of 3- and 3,4-substituted piperidines. nih.gov |

| Gold-Catalyzed Cyclization | Intramolecular hydroamination/cyclization of an alkyne. nih.gov | Diastereoselective ring formation and subsequent rearrangement. nih.gov | Formation of densely functionalized piperidin-4-ols. nih.gov |

| Diastereoselective Lithiation/Trapping | Conformationally controlled deprotonation and electrophilic quench. whiterose.ac.uk | Existing stereocenters directing the approach of the electrophile. whiterose.ac.uk | Accessing specific trans-diastereoisomers of substituted piperidines. whiterose.ac.uk |

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for investigating the properties and reactivity of complex molecules like this compound. advancedsciencenews.com These in silico methods provide insights that are often difficult to obtain through experimental means alone, accelerating the design and development of synthetic routes.

Density Functional Theory (DFT) is a robust quantum chemical method used to investigate the electronic structure and geometry of molecules. For this compound, DFT calculations can predict key structural parameters such as bond lengths, bond angles, and dihedral angles with high accuracy, often showing strong agreement with experimental data from X-ray crystallography where available. researchgate.net

DFT is used to perform geometry optimization, which finds the lowest energy conformation of the molecule. For a substituted piperidine, this involves determining the energetic preference for the chair conformation and the axial versus equatorial positions of the substituents. researchgate.net The electronic properties derived from DFT, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide information about the molecule's reactivity and potential charge transfer interactions. Furthermore, DFT can be used to calculate vibrational frequencies, which aids in the interpretation of experimental IR spectra and can be used in combination with techniques like Vibrational Circular Dichroism (VCD) to confirm the absolute configuration of chiral molecules. nih.gov

Table 2: Hypothetical DFT-Calculated Structural Parameters for this compound Note: This data is illustrative and based on typical parameters for substituted piperidines.

| Parameter | Description | Calculated Value (Å or °) |

|---|---|---|

| C-I Bond Length | The length of the bond between the iodine and the C3 carbon of the piperidine ring. | ~2.15 Å |

| C-N Bond Lengths | Average length of the carbon-nitrogen bonds within the piperidine ring. | ~1.47 Å |

| C-C Bond Lengths | Average length of the carbon-carbon bonds within the piperidine ring. | ~1.54 Å |

| N-CH₃ Bond Length | The length of the bond between the ring nitrogen and the methyl group carbon. | ~1.46 Å |

| C2-C3-I Bond Angle | The angle formed by the iodine substituent on the piperidine ring. | ~110.5° |

| C-N-C Bond Angle | The angle within the piperidine ring at the nitrogen atom. | ~112.0° |

While DFT provides a static, optimized structure, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. researchgate.net For this compound, MD simulations can provide a detailed picture of its conformational landscape. The piperidine ring is known to exist primarily in a chair conformation, but it can undergo ring-flipping to an alternative chair form.

MD simulations can model these dynamics and determine the relative populations and energy barriers between different conformers, such as those with the iodo and methyl groups in axial or equatorial positions. nih.gov This analysis is crucial for understanding how the molecule's shape and flexibility influence its interactions with other molecules, such as enzymes or receptors. The simulations track the trajectories of all atoms over time, allowing for the calculation of average structural properties and the visualization of conformational transitions. ajchem-a.com

Computational chemistry plays a pivotal role in predicting the stereochemical outcomes of asymmetric reactions. advancedsciencenews.com By modeling the reaction pathways leading to different stereoisomers, it is possible to determine the most energetically favorable route and thus predict the major product. nih.gov

For the synthesis of this compound, this involves calculating the energies of the transition states for the formation of the (R) and (S) enantiomers. The enantiomeric excess (e.e.) of a reaction is related to the difference in the Gibbs free energy (ΔΔG‡) of these competing transition states. DFT calculations are commonly used to locate and characterize these transition state structures. nih.gov By analyzing the non-covalent interactions (e.g., steric hindrance, hydrogen bonding) within the transition state assembly, researchers can understand the origin of stereoselectivity and rationally design more effective chiral catalysts or auxiliaries to improve it. advancedsciencenews.com This predictive capability significantly reduces the amount of trial-and-error experimentation required in the laboratory.

Research Avenues for R 3 Iodo 1 Methyl Piperidine in Contemporary Chemical Research

Utility as a Precursor for Diverse Piperidine-Containing Architectures

The synthetic value of (R)-3-Iodo-1-methyl-piperidine lies in the reactivity of the carbon-iodine bond at a chiral center. The C–I bond is the weakest of the carbon-halogen bonds, making iodine an excellent leaving group in nucleophilic substitution reactions and an active participant in a multitude of transition-metal-catalyzed cross-coupling reactions. wikipedia.org This reactivity allows for the site-selective functionalization of the piperidine (B6355638) ring, enabling the construction of highly substituted and complex chiral molecules.

The C3-iodo position serves as a versatile handle for introducing a wide array of chemical diversity. Modern synthetic methodologies can be employed to forge new carbon-carbon and carbon-heteroatom bonds, transforming the simple iodopiperidine into more elaborate structures. nih.govresearchgate.net For instance, piperidine derivatives can be functionalized using palladium-catalyzed cross-coupling reactions, which are fundamental in pharmaceutical synthesis. nih.govrsc.org This approach is critical for building libraries of compounds for drug screening and for the late-stage functionalization of complex molecules.

Below is a table summarizing potential transition-metal-catalyzed cross-coupling reactions that could be applied to this compound to generate diverse chemical architectures.

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki Coupling | Organoboron Reagent (e.g., boronic acid/ester) | C(sp³)–C(sp²) or C(sp³)–C(sp³) | Introduction of aryl, heteroaryl, or alkyl groups. |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C(sp³)–N | Synthesis of complex amines and N-heterocycles. |

| Sonogashira Coupling | Terminal Alkyne | C(sp³)–C(sp) | Creation of piperidines with alkyne functionalities for click chemistry or further elaboration. |

| Heck Coupling | Alkene | C(sp³)–C(sp²) | Formation of substituted olefinic piperidines. |

| Negishi Coupling | Organozinc Reagent | C(sp³)–C(sp²) or C(sp³)–C(sp³) | Mild conditions for C-C bond formation with high functional group tolerance. |

| Stille Coupling | Organostannane Reagent | C(sp³)–C(sp²) or C(sp³)–C(sp³) | Stable reagents allowing for complex fragment coupling. |

These reactions, among others, underscore the role of this compound as a foundational starting material for accessing novel, chirally-defined piperidine derivatives with broad applications in medicinal chemistry and beyond. acs.orgnih.gov

Scaffold Design for Molecular Probes and Ligands

The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its structural and physicochemical properties are well-suited for ligand design. acs.org The compound this compound provides a rigid, chiral framework that can be systematically modified to create molecular probes and ligands with high affinity and selectivity for biological targets. thieme-connect.com The defined (R)-stereochemistry is crucial, as biological macromolecules like receptors and enzymes are chiral and often exhibit stereospecific recognition.

The iodine atom can be used as a synthetic handle for attaching fluorophores, affinity tags, or other reporter groups to generate molecular probes. Alternatively, it can be replaced with various pharmacophoric elements to optimize interactions with a target protein. The N-methyl group contributes to the compound's basicity and can play a key role in forming salt-bridge interactions within a receptor's binding pocket. rsc.org The combination of these features makes it an attractive starting point for developing targeted therapeutic agents and research tools. nih.gov

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are indispensable tools in modern drug design for predicting and analyzing ligand-receptor interactions. nih.gov These methods can be used to model how ligands derived from this compound bind to the active sites of target proteins, providing insights into the structural basis of molecular recognition. tandfonline.commdpi.com

Molecular docking studies can predict the preferred binding pose and estimate the binding affinity of a ligand. tandfonline.comnih.gov In such simulations, the this compound scaffold would be positioned within the receptor's binding pocket, and its interactions with key amino acid residues would be evaluated. The iodine atom itself, being large and polarizable, can participate in halogen bonding or other non-covalent interactions, or it can serve as a placeholder for larger functional groups in subsequent synthetic modifications. Computational analysis helps rationalize structure-activity relationships (SAR) and guides the design of new derivatives with improved potency and selectivity. jabonline.innih.gov

The table below summarizes findings from computational studies on various piperidine derivatives, illustrating the types of interactions and receptors that are commonly investigated.

| Receptor Target | Key Interactions Observed | Piperidine Derivative Class | Reference |

| Sigma-1 Receptor (S1R) | Salt bridge with Glu172 and Asp126; π–cation with Phe107; Hydrophobic interactions. | Piperidine/piperazine-based compounds | rsc.orgnih.gov |

| Pancreatic Lipase | Hydrogen bonding with Gly76, Phe77, Asp79, His151. | 2,6-disubstituted piperidin-3-ol derivatives | mdpi.com |

| µ-Opioid Receptor | Interactions with Q124, D147, Y148, M151, H297, W318, I322. | 4-amino methyl piperidine derivatives | tandfonline.com |

| Dopamine D2 Receptor | Predicted binding modes within the active site. | N-functionalized piperidines with a 1,2,3-triazole ring | tandfonline.com |

Chirality is a fundamental aspect of molecular recognition in biological systems. nbinno.com The use of single-enantiomer drugs is now standard in pharmaceutical development, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral piperidine scaffolds are prevalent in many approved drugs and are actively explored in drug discovery. researchgate.netthieme-connect.com

The introduction of a chiral center into a piperidine scaffold can profoundly influence its biological activity. researchgate.net Benefits of using a chiral scaffold like this compound include:

Enhanced Biological Activity and Selectivity : The specific three-dimensional arrangement of substituents allows for a more precise fit into a chiral binding site, leading to higher potency and better selectivity for the intended target over off-targets. thieme-connect.com

Modulated Physicochemical Properties : Chirality can affect properties such as solubility and lipophilicity (logP/logD), which in turn influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.comthieme-connect.com

Improved Pharmacokinetic Properties : Optimized interactions with metabolic enzymes and transporters can lead to a more favorable pharmacokinetic profile. researchgate.net

Reduced hERG Toxicity : Strategic placement of chiral centers has been shown to reduce binding to the hERG potassium channel, a common cause of cardiotoxicity in drug candidates. thieme-connect.com

Therefore, this compound serves as a valuable platform for developing chiral ligands where stereochemistry is leveraged to achieve superior molecular recognition and an improved therapeutic index.

Emerging Directions in Radiosynthesis Applications

The presence of an iodine atom makes this compound an excellent candidate for radiosynthesis, particularly for the development of imaging agents for Single Photon Emission Computed Tomography (SPECT). eurekaselect.com SPECT utilizes gamma-emitting radionuclides, with iodine-123 (¹²³I) being a common choice due to its favorable decay characteristics. Other isotopes like iodine-125 (B85253) (¹²⁵I) are used extensively in preclinical research and in vitro assays. nih.govnih.gov

A primary method for introducing radioiodine is through an isotopic exchange reaction, where a non-radioactive iodine atom in the precursor molecule is swapped for a radioactive one (e.g., Na¹²⁵I). researchgate.netiaea.org This method can be efficient for molecules like this compound, potentially providing a direct route to the radiolabeled tracer. nih.gov Other methods involve the synthesis of a precursor, such as a stannyl (B1234572) or boronic acid derivative, at the C3 position, followed by radio-iododestannylation or radio-iododeboronation. gla.ac.uk

Once radiolabeled, [(123/125)I]-(R)-3-Iodo-1-methyl-piperidine or its derivatives could be used as radiotracers to visualize and quantify the distribution of specific receptors or transporters in the brain and other organs in vivo. nih.gov This provides a powerful tool for diagnosing diseases, understanding disease mechanisms, and evaluating the pharmacokinetics of new drugs.

Potential in Materials Science Research

While the primary applications of chiral piperidines are in the life sciences, their unique structures suggest potential avenues in materials science. Organoiodine compounds are of interest due to the high atomic weight and polarizability of iodine. wikipedia.org

One established application of polyiodoorganic compounds is as X-ray contrast agents in medical imaging, which leverages the ability of the heavy iodine nucleus to absorb X-rays. wikipedia.org By analogy, incorporating this compound into polymers or other macromolecular structures could lead to new materials with high X-ray attenuation properties. nih.gov

Furthermore, the piperidine nitrogen can be quaternized to form piperidinium (B107235) salts. Such salts are a class of ionic liquids, which are salts that are liquid at low temperatures (typically below 100 °C). Chiral ionic liquids are of particular interest for applications in asymmetric synthesis, chiral chromatography, and as electrolytes in electrochemical devices. The development of novel chiral ionic liquids from this compound could be a promising research direction. Molecular iodine itself is also a significant contributor to various organic transformations and material synthesis due to its unique chemical properties. researchgate.netrsc.org

Q & A

Q. What safety protocols are critical when handling this compound due to its iodine content?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) to avoid inhalation or dermal exposure. Monitor iodine volatility via air sampling in lab environments. Dispose of waste through halogen-specific protocols (e.g., neutralization with Na₂S₂O₃). Include toxicity assessments (e.g., Ames test) in preclinical studies to evaluate mutagenic risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.